molecular formula C10H16BN3O2 B2645694 2-(Azepan-1-yl)pyrimidine-5-boronic acid CAS No. 2096333-81-0

2-(Azepan-1-yl)pyrimidine-5-boronic acid

Cat. No.: B2645694
CAS No.: 2096333-81-0
M. Wt: 221.07
InChI Key: WENRCARGBBHMMC-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)pyrimidine-5-boronic acid is a boronic acid derivative with the molecular formula C10H16BN3O2 and a molecular weight of 221.06 g/mol . This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-yl)pyrimidine-5-boronic acid typically involves the reaction of pyrimidine derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide . The reaction conditions usually include a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-yl)pyrimidine-5-boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation may produce boronic esters.

Scientific Research Applications

2-(Azepan-1-yl)pyrimidine-5-boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)pyrimidine-5-boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules . The compound’s reactivity is largely due to the presence of the boronic acid group, which can undergo reversible covalent bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azepan-1-yl)pyrimidine-5-boronic acid is unique due to the presence of the azepane ring, which can influence its chemical properties and reactivity. This structural feature may enhance its ability to interact with specific molecular targets and improve its solubility and stability in various applications.

Properties

IUPAC Name

[2-(azepan-1-yl)pyrimidin-5-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BN3O2/c15-11(16)9-7-12-10(13-8-9)14-5-3-1-2-4-6-14/h7-8,15-16H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENRCARGBBHMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)N2CCCCCC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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